Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Overview
Description
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a cyclopentanone derivative, characterized by the presence of an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Ethyl 3-methyl-2-oxocyclopentanecarboxylate is a unique chemical compound with a molecular formula of C9H14O3 . .
Biochemical Pathways
Related compounds such as ethyl 2-oxocyclopentanecarboxylate have been shown to participate in the cobalt (ii) schiff’s base complex catalyzed oxidation of primary and secondary alcohols .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, specific storage conditions such as keeping it away from heat, sparks, open flames, and hot surfaces are recommended . It should also be stored in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylcyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds, such as:
Methyl 3-ethyl-2-oxocyclopentanecarboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-oxocyclopentanecarboxylate: This compound lacks the methyl group on the cyclopentanone ring, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical processes .
Properties
IUPAC Name |
ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWOWNENNPXNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338967 | |
Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-85-3 | |
Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-methyl-2-oxocyclopentane-1-carboxylate in the synthesis of 2,5-dimethylcyclohept-4-enone?
A1: Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate serves as a crucial starting material in the synthesis of 2,5-dimethylcyclohept-4-enone, as detailed in the paper "Bridged ring systems. Part 20. A synthesis of 2,5-dimethylcyclohept-4-enone" []. The synthesis involves a multi-step process where ethyl 3-methyl-2-oxocyclopentane-1-carboxylate is ultimately transformed into the target seven-membered ring ketone. This highlights the compound's utility in constructing more complex ring systems, a common goal in organic synthesis.
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